molecular formula C5H7Cl2IO2 B14492920 Methyl 4,4-dichloro-2-iodobutanoate CAS No. 64374-66-9

Methyl 4,4-dichloro-2-iodobutanoate

Cat. No.: B14492920
CAS No.: 64374-66-9
M. Wt: 296.92 g/mol
InChI Key: DKMDIPJEYLQAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,4-dichloro-2-iodobutanoate is an organic compound with the molecular formula C5H7Cl2IO2 It is a derivative of butanoic acid, featuring both chlorine and iodine substituents on its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dichloro-2-iodobutanoate can be synthesized through a multi-step process. One common method involves the halogenation of butanoic acid derivatives. The process typically starts with the esterification of butanoic acid to form methyl butanoate. This is followed by chlorination to introduce chlorine atoms at the 4th position. Finally, iodination is carried out to replace one of the hydrogen atoms at the 2nd position with an iodine atom. The reaction conditions often involve the use of halogenating agents such as thionyl chloride and iodine monochloride under controlled temperatures and inert atmospheres .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dichloro-2-iodobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted butanoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4,4-dichloro-2-iodobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4,4-dichloro-2-iodobutanoate exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include halogen bonding and hydrophobic interactions, which can affect the compound’s biological activity and efficacy .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobutanoate: Similar in structure but lacks the chlorine atoms.

    Methyl 4-chlorobutanoate: Contains chlorine but not iodine.

    Methyl 2-iodobutanoate: Iodine is positioned differently on the carbon chain.

Uniqueness

Methyl 4,4-dichloro-2-iodobutanoate is unique due to the presence of both chlorine and iodine atoms, which can significantly alter its chemical and physical properties compared to its analogs.

Properties

CAS No.

64374-66-9

Molecular Formula

C5H7Cl2IO2

Molecular Weight

296.92 g/mol

IUPAC Name

methyl 4,4-dichloro-2-iodobutanoate

InChI

InChI=1S/C5H7Cl2IO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2H2,1H3

InChI Key

DKMDIPJEYLQAFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(Cl)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.